molecular formula C16H17N5O B2571445 (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide CAS No. 1436371-14-0

(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide

Cat. No.: B2571445
CAS No.: 1436371-14-0
M. Wt: 295.346
InChI Key: XRAWMQWWYFTINX-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is a synthetic compound that belongs to the class of triazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its antimicrobial and antifungal properties. It has shown promising activity against various microbial strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, leading to the inhibition of their activity . This compound can also interact with DNA, causing disruption of cellular processes and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide is unique due to its specific structural features, which confer distinct biological activities. Unlike other triazole compounds, it has shown potential in both antimicrobial and anticancer applications, making it a versatile compound for further research and development .

Properties

IUPAC Name

(Z)-2-cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-3-6-19-16(22)14(9-17)8-13-4-5-15(12(2)7-13)21-11-18-10-20-21/h4-5,7-8,10-11H,3,6H2,1-2H3,(H,19,22)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAWMQWWYFTINX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC(=C(C=C1)N2C=NC=N2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CC(=C(C=C1)N2C=NC=N2)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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